8-Chloro-6-(trifluoromethyl)quinoline
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Overview
Description
8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with suitable reagents to form the quinoline ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boron reagents under mild conditions
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chloro or trifluoromethyl groups .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 6-Trifluoromethyl-5,6,8-trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Comparison: 8-Chloro-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHIFSGFFYQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681969 |
Source
|
Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-39-5 |
Source
|
Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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